molecular formula C22H20ClN3O B13368450 4-[6-Chloro-3-(4-isopropylanilino)imidazo[1,2-a]pyridin-2-yl]phenol

4-[6-Chloro-3-(4-isopropylanilino)imidazo[1,2-a]pyridin-2-yl]phenol

Cat. No.: B13368450
M. Wt: 377.9 g/mol
InChI Key: LFDQVPFCDLJFQL-UHFFFAOYSA-N
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Description

4-[6-Chloro-3-(4-isopropylanilino)imidazo[1,2-a]pyridin-2-yl]phenol is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is notable for its unique structure, which includes a chloro-substituted imidazo[1,2-a]pyridine core linked to a phenol group. Imidazo[1,2-a]pyridines are recognized for their wide range of applications in medicinal chemistry and material science due to their structural characteristics .

Preparation Methods

The synthesis of 4-[6-Chloro-3-(4-isopropylanilino)imidazo[1,2-a]pyridin-2-yl]phenol typically involves multi-step reactions starting from readily available chemicals. Common synthetic routes include:

Industrial production methods often involve optimizing these reactions for scale, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

4-[6-Chloro-3-(4-isopropylanilino)imidazo[1,2-a]pyridin-2-yl]phenol undergoes various chemical reactions, including:

Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[6-Chloro-3-(4-isopropylanilino)imidazo[1,2-a]pyridin-2-yl]phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[6-Chloro-3-(4-isopropylanilino)imidazo[1,2-a]pyridin-2-yl]phenol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

4-[6-Chloro-3-(4-isopropylanilino)imidazo[1,2-a]pyridin-2-yl]phenol can be compared with other imidazo[1,2-a]pyridine derivatives, such as:

    Imidazo[1,2-a]pyridine: The parent compound, which lacks the chloro and phenol substitutions.

    3-Bromoimidazo[1,2-a]pyridine: A derivative with a bromine substitution at the 3-position.

    6-Bromo-2-chloroquinolin-3-yl: A related compound with a different heterocyclic core.

The uniqueness of this compound lies in its specific substitutions, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H20ClN3O

Molecular Weight

377.9 g/mol

IUPAC Name

4-[6-chloro-3-(4-propan-2-ylanilino)imidazo[1,2-a]pyridin-2-yl]phenol

InChI

InChI=1S/C22H20ClN3O/c1-14(2)15-3-8-18(9-4-15)24-22-21(16-5-10-19(27)11-6-16)25-20-12-7-17(23)13-26(20)22/h3-14,24,27H,1-2H3

InChI Key

LFDQVPFCDLJFQL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC2=C(N=C3N2C=C(C=C3)Cl)C4=CC=C(C=C4)O

Origin of Product

United States

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